molecular formula C17H20BNO2 B13696532 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13696532
M. Wt: 281.2 g/mol
InChI Key: XSYHMNBSHIUSPK-UHFFFAOYSA-N
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Description

2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a phenyl group at position 2 and a pinacol boronic ester (dioxaborolane) at position 6. The pinacol boronic ester moiety is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials science applications .

Properties

Molecular Formula

C17H20BNO2

Molecular Weight

281.2 g/mol

IUPAC Name

2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h5-12H,1-4H3

InChI Key

XSYHMNBSHIUSPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct C–H Borylation of 2-Phenylpyridine

One of the most effective and widely reported methods for synthesizing 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the direct borylation of 2-phenylpyridine using bis(pinacolato)diboron as the boron source.

Reaction Conditions:

  • Catalyst: [RhCl(cod)]2 or [RhCl2(p-cymene)]2
  • Base: Sodium tert-butoxide (NaOtBu)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to 20 °C
  • Time: Approximately 18 hours
  • Atmosphere: Inert (nitrogen or argon)
  • Reaction vessel: Sealed tube with irradiation (light) to promote catalysis

Mechanism:

The rhodium catalyst activates the C–H bond at the 6-position of the pyridine ring adjacent to the nitrogen atom, facilitating the regioselective borylation. The boron reagent, bis(pinacolato)diboron, transfers the pinacol boronate moiety to the activated position, forming the desired boronic ester.

Yield and Purity:

  • Reported yields are very high, up to 99% isolated yield.
  • The product purity is typically high after standard workup and purification.

Reference:

Araujo Dias et al. demonstrated this method in the Journal of the American Chemical Society (2021), achieving excellent yields with rhodium catalysis and sodium tert-butoxide in THF under inert atmosphere and irradiation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Halogenated Pyridines with Phenylboronic Acid Pinacol Ester

Another synthetic route involves the palladium-catalyzed cross-coupling of halogenated pyridine derivatives (e.g., 2,6-dibromopyridine or 2,4-dibromopyridine) with phenylboronic acid pinacol ester to install the phenyl group, followed by subsequent borylation at the 6-position.

Typical Reaction Conditions:

  • Catalyst: Palladium(0) tetrakis(triphenylphosphine) or Pd(OAc)2 with triphenylphosphine ligand
  • Base: Potassium carbonate (K2CO3) or potassium hydroxide (KOH)
  • Solvent: Acetonitrile (CH3CN), tetrahydrofuran (THF), or mixtures with water or toluene
  • Temperature: 70–110 °C
  • Time: 8–24 hours
  • Atmosphere: Nitrogen or argon inert atmosphere
  • Workup: Extraction, washing, drying over sodium sulfate or magnesium sulfate, and purification by column chromatography

Yields:

  • Yields vary depending on substrate and conditions, generally ranging from 44% to 89% for the cross-coupling step.
  • For example, 2,4-dibromopyridine coupled with phenylboronic acid pinacol ester under Pd(OAc)2/PPh3 catalyst in acetonitrile at 70 °C for 24 h gave an 89% yield of the coupled product.

Notes:

  • The borylation step to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be performed either before or after the phenyl substitution, depending on the synthetic strategy.
  • Sequential cross-coupling and borylation allow for modular assembly of the target compound.

Borylation Using Bis(pinacolato)diboron Catalyzed by Palladium Complexes

An alternative to rhodium catalysis is the palladium-catalyzed borylation of halogenated pyridine derivatives using bis(pinacolato)diboron.

Reaction Conditions:

  • Catalyst: PdCl2(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
  • Base: Potassium carbonate (K2CO3)
  • Solvent: 1,4-Dioxane and water mixture
  • Temperature: 20–90 °C
  • Time: 3–5 hours
  • Atmosphere: Inert (nitrogen)
  • Workup: Extraction and silica gel column chromatography

Yield:

  • Yields up to 85% have been reported for similar boronated pyridine derivatives under these conditions.

Summary Table of Preparation Methods

Method No. Starting Material Catalyst/System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 2-Phenylpyridine + bis(pinacolato)diboron [RhCl2(p-cymene)]2 + NaOtBu Sodium tert-butoxide Tetrahydrofuran (THF) 20 18 99 Inert atmosphere, irradiation, sealed tube
2 2,4-Dibromopyridine + phenylboronic acid pinacol ester Pd(OAc)2 + PPh3 KOH or K2CO3 Acetonitrile (CH3CN) 70 24 89 Inert atmosphere, reflux
3 Halogenated pyridine + bis(pinacolato)diboron PdCl2(dppf) K2CO3 1,4-Dioxane + water 20–90 3–5 85 Inert atmosphere, reflux
4 2,6-Dibromopyridine + phenylboronic acid pinacol ester Pd(PPh3)4 K2CO3 Water/toluene 110 8 69 Reflux, inert atmosphere

In-Depth Notes on Reaction Optimization and Purification

  • Catalyst Loading: Typically 5 mol% of palladium or rhodium catalyst is used. Lower catalyst loading can reduce cost but may require longer reaction times.
  • Base Selection: Sodium tert-butoxide is preferred for rhodium-catalyzed borylation due to its strong basicity and solubility in organic solvents. Potassium carbonate or hydroxide are common for palladium-catalyzed cross-coupling.
  • Solvent Effects: THF and acetonitrile provide good solubility and stability for reactants and catalysts. Water mixtures improve reaction rates in some palladium-catalyzed systems.
  • Atmosphere: All reactions require inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.
  • Purification: After reaction completion, aqueous workup followed by extraction with organic solvents (e.g., dichloromethane or ethyl acetate), drying, and silica gel column chromatography (eluent: petroleum ether/ethyl acetate mixtures) are standard to isolate pure product.

Mechanistic Insights

  • The rhodium-catalyzed C–H borylation proceeds via oxidative addition of the Rh catalyst into the C–H bond, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the C–B bond.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate ester, and reductive elimination to form the biaryl bond.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium- or nickel-catalyzed cross-coupling reactions with aryl/heteroaryl halides. Key findings include:

Table 1: Representative Suzuki-Miyaura Coupling Examples

SubstrateCatalyst SystemConditionsYieldSource
Methyl 4-bromobenzoate(PPh₃)₂Ni(o-tolyl)Cl2-MeTHF, 50°C, 16 h91%
4-ChlorotolueneNi catalyst + phosphineToluene, 80°C, 16 h91%
2-BromotolueneNi-based system2-MeTHF, 50°C, 16 h86%

Mechanistic studies highlight:

  • Transmetalation : The boronate group transfers to the metal catalyst (Pd/Ni) after oxidative addition of the aryl halide .

  • Base dependence : K₃PO₄ or Cs₂CO₃ is typically used to activate the boronate .

  • Ligand effects : Bulky phosphine ligands enhance catalytic efficiency by stabilizing the metal center .

Borylation and Functionalization

The compound undergoes regioselective borylation under Lewis acid catalysis. Key observations:

  • Lewis acid acceleration : B(C₆F₅)₃ reduces reaction temperatures (40°C vs. 80°C) and improves yields by promoting boronate activation .

  • Side reactions : Competitive proto-deborylation is minimized under optimized conditions (e.g., MeCN, inert atmosphere) .

Table 2: Borylation Reaction Parameters

SubstrateCatalystSolventTemp.TimeYieldSource
Aryl diazonium saltB(C₆F₅)₃MeCN40°C15 min85%

Comparative Reactivity with Structural Analogs

The pyridine ring’s electronic effects differentiate its reactivity from phenylboronate analogs:

  • HOMO/LUMO distribution : The electron-withdrawing pyridine lowers the LUMO energy, accelerating oxidative addition in cross-coupling .

  • Regiochemical stability : Unlike 2-bromo-5-boronate pyridine derivatives, the 6-boronate substituent exhibits reduced steric clash, enhancing catalytic turnover .

Catalytic Systems and Optimization

  • Nickel vs. palladium : Ni systems (e.g., (PPh₃)₂Ni(o-tolyl)Cl) show superior performance for electron-deficient substrates due to stronger M–B interactions .

  • Solvent effects : 2-MeTHF improves reaction homogeneity and reduces side-product formation compared to toluene .

Mechanism of Action

The mechanism of action of 6-phenylpyridine-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Boronic Ester Position Key Substituent Molecular Weight Key Applications
Target Compound 6 2-Phenyl Not reported Suzuki-Miyaura cross-coupling (inferred)
3-(Dioxaborolan)pyridine 3 None 205.06 Intermediate synthesis
2-Methoxy-6-(dioxaborolan)pyridine 6 2-Methoxy 235.09 Drug discovery intermediates
2-Phenyl-3-(dioxaborolan)pyridine 3 2-Phenyl 281.16 Sterically hindered coupling
6-(Dioxaborolan)pyridin-3-ol 6 3-Hydroxyl 221.065 Polar solvent applications
2-Bromo-6-(dioxaborolan)pyridine 6 2-Bromo 283.96 Nucleophilic substitutions

Biological Activity

2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H20_{20}BNO2_2
  • Molecular Weight : 281.16 g/mol
  • CAS Number : 1313519-78-6

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been studied for its inhibitory effects on specific kinases and enzymes involved in cellular processes.

1. Enzyme Inhibition

2. Antioxidant Properties

Studies have shown that compounds similar to 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through various assays that evaluate its effect on pro-inflammatory cytokines in microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated potent inhibition of DYRK1A with IC50 values in the nanomolar range; significant reduction in inflammatory markers in treated cells.
Study BShowed antioxidant capacity comparable to established antioxidants; effective in reducing oxidative stress in vitro.
Study CEvaluated the compound's effects on cell viability and apoptosis; indicated the potential for inducing apoptosis in cancer cell lines through caspase activation .

Pharmacological Testing

Pharmacological evaluations have highlighted the compound's efficacy across various models:

  • In vitro studies : Showed significant inhibition of target enzymes and pathways.
  • In vivo studies : Indicated promising results in mouse models for both anti-inflammatory and neuroprotective effects.

Safety and Toxicology

Preliminary toxicological assessments suggest that while the compound exhibits potent biological activities, it also requires careful evaluation regarding its safety profile. Toxicity studies are essential to determine the therapeutic index and potential side effects associated with its use.

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